3-(Dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one
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Overview
Description
3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes a dimethylamino group, a thioxo group, and an oxa-azaspiro moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted spirocyclic compounds
Scientific Research Applications
3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-ulcer agent due to its activity in vivo.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with biological macromolecules, leading to the modulation of enzymatic activity and cellular processes. Additionally, the dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds share a similar spirocyclic framework and have been studied for their anti-ulcer activity.
Thiazolidin-4-one derivatives: These compounds also contain a thioxo group and have shown potential as anti-inflammatory and antimicrobial agents.
Uniqueness
3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[45]decan-4-one stands out due to its unique combination of functional groups and spirocyclic structure
Properties
CAS No. |
88051-81-4 |
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Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
3-(dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C10H16N2O2S/c1-11(2)12-8(13)10(14-9(12)15)6-4-3-5-7-10/h3-7H2,1-2H3 |
InChI Key |
KNHSMVCIKGKYSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C(=O)C2(CCCCC2)OC1=S |
Origin of Product |
United States |
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